Pradimicin acyl der.

Description

Contextualization of Pradimicins as Natural Products and Carbohydrate-Binding Agents

Pradimicins (PRMs) represent a distinctive family of natural products derived from microorganisms. jst.go.jp Specifically, the antibiotic Pradimicin A was first isolated from the culture fluid of the actinomycete strain Actinomadura hibisca. csic.esasm.org Structurally, pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone, which is substituted with a D-amino acid and a hexose (B10828440) sugar. nih.govresearchgate.net This unique chemical architecture places them in the benanomicin-pradimicin antibiotic (BPA) family. benthamdirect.com

A key feature that distinguishes pradimicins from many other natural products is their remarkable ability to act as carbohydrate-binding agents (CBAs). benthamdirect.comacs.org Unlike protein-based lectins, pradimicins are non-peptidic, small-molecule agents that selectively recognize and bind to specific sugar residues. jst.go.jpbenthamdirect.com This binding is calcium-dependent; pradimicins form a ternary complex with a calcium ion and a carbohydrate. asm.orgnih.gov The primary target for this binding is the D-mannose (Man) moiety, often found in the terminal positions of glycans on the surface of various pathogens. jst.go.jpnih.gov The interaction involves an initial formation of a dimeric [PRM₂/Ca²⁺] complex, which then binds with high affinity to mannose molecules. jst.go.jpnii.ac.jp This specific recognition of mannans on fungal cell walls is the foundation of their biological activity. nih.govresearchgate.net However, this binding process can also lead to the formation of water-insoluble aggregates, a property that has historically limited their therapeutic investigation. jst.go.jpnii.ac.jp

Significance of Pradimicin Acyl Derivatives in Antimicrobial and Antiviral Strategies

The inherent potential of the pradimicin scaffold has driven extensive research into creating derivatives with improved pharmacological properties. nii.ac.jpamazonaws.com A significant challenge with parent pradimicins, such as Pradimicin A, is their tendency to form water-insoluble aggregates, which hampers their practical application. jst.go.jpnii.ac.jp Chemical modifications, particularly the creation of acyl derivatives, have emerged as a promising strategy to overcome these limitations. nii.ac.jpnih.gov

Acyl derivatives of pradimicins have demonstrated significant potential in both antimicrobial and antiviral applications. nii.ac.jp For instance, the synthesis of 4'-N-acyl derivatives of Pradimicins A, C, and FA-1 has been explored. nih.gov Certain modifications, such as the introduction of a 4'-N-formyl group, have been shown to retain the potent antifungal activity of the parent compounds while greatly improving water solubility. researchgate.netnih.gov Amide derivatives, created by attaching molecules like 2-aminoethanol to the carboxy group of Pradimicin A, have also been shown to significantly suppress aggregation while maintaining D-mannose binding and antifungal activity. nii.ac.jp One such hydroxamic acid derivative (compound 4) exhibited antifungal activity comparable to Pradimicin A. nii.ac.jp These derivatives exert their antifungal effect by binding to mannans on the fungal cell wall, leading to membrane disruption. nih.govasm.org

Beyond their antifungal properties, pradimicins and their derivatives exhibit broad-spectrum antiviral activity. asm.orgmedchemexpress.com They are effective against enveloped viruses such as Human Immunodeficiency Virus (HIV), coronaviruses (CoV), and dengue virus (DENV). medchemexpress.comnih.govmedchemexpress.com The antiviral mechanism is similar to their antifungal action, involving binding to the mannose-rich glycans on viral envelope glycoproteins, such as HIV's gp120. asm.orgacs.orgkuleuven.be This interaction prevents the virus from entering host cells. asm.orgnih.gov The water-soluble derivative Pradimicin S (PRM-S), for example, has shown potent activity against all four DENV serotypes in primary human cells and is effective in treating acute sleeping sickness in mouse models by binding to parasite surface glycans. csic.esnih.gov The development of acyl and other derivatives thus represents a critical step in harnessing the therapeutic potential of this class of carbohydrate-binding agents. nii.ac.jpnih.gov

Historical Development and Discovery of the Pradimicin Scaffold

The discovery of the pradimicin scaffold dates back to the search for new antifungal antibiotics from natural sources. asm.org Pradimicin A was identified as a product of the actinomycete Actinomadura hibisca. csic.esasm.org This discovery introduced a novel chemical structure to the field of antibiotics: a 5,6-dihydro-benzo[α]naphthacenequinone (DHBNQ) core. asm.orgbenthamdirect.com This core structure, or "scaffold," is the foundational chemical framework of all pradimicins and the related benanomicins. researchgate.netbenthamdirect.com

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds with diverse properties. nih.gov The pradimicin scaffold, consisting of the DHBNQ nucleus coupled with a D-alanine and a sugar moiety, has served as a versatile template for chemical modification. asm.orgamazonaws.com Early research focused on understanding the structure-activity relationship, revealing that the amino acid and sugar components were crucial for antifungal activity. amazonaws.com Subsequent efforts aimed at modifying the scaffold to improve properties like water solubility and reduce toxicity. nih.govcapes.gov.br This led to the synthesis of numerous derivatives, including N-acyl and N-alkyl versions, which demonstrated that modifications at specific positions, such as the 4'-position of the sugar or the C-11 position of the aglycone, could lead to derivatives with superior properties without compromising the essential carbohydrate-binding function. researchgate.netamazonaws.comnih.gov The development from the initial discovery of the natural product to the rational design of synthetic derivatives illustrates the evolution of the pradimicin scaffold as a valuable platform for drug discovery.

Research Findings on Pradimicin Derivatives

This table summarizes the properties of various pradimicin derivatives based on published research.

| Derivative Name | Parent Compound | Key Modification | Primary Activity Noted | Solubility/Aggregation Properties | Reference(s) |

| Pradimicin S (PRM-S) | Pradimicin A (analogue) | Sulfated glucose-containing | Antiviral (HIV, DENV), Trypanocidal | Water-soluble, forms tetramers with Ca²⁺ | acs.org, csic.es, kuleuven.be |

| N,N-Dimethylpradimicin FA-2 | Pradimicin FA-2 | Reductive alkylation (N,N-dimethyl) | Antifungal | Greatly improved water solubility and animal tolerance | capes.gov.br, nih.gov |

| 4'-N-formyl Pradimicin | Pradimicins | N-acylation (formyl group) | Antifungal | Retained activity with great improvement in water solubility | nih.gov, researchgate.net |

| Hydroxamic acid derivative (4) | Pradimicin A | Amide formation | Antifungal | Suppressed aggregation, potent Man-binding activity | nii.ac.jp |

| BMS-181184 | Pradimicin | Not specified | Antifungal (Aspergillus spp.) | Broad-spectrum in vitro activity | nih.gov, asm.org |

Properties

CAS No. |

145240-35-3 |

|---|---|

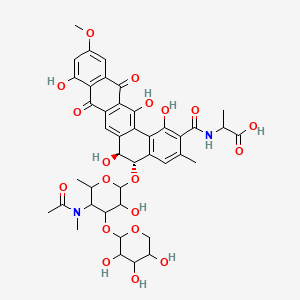

Molecular Formula |

C42H46N2O19 |

Molecular Weight |

882.8 g/mol |

IUPAC Name |

2-[[(5S,6S)-5-[5-[acetyl(methyl)amino]-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C42H46N2O19/c1-12-7-20-26(33(52)23(12)39(56)43-13(2)40(57)58)25-18(10-19-27(34(25)53)30(49)17-8-16(59-6)9-21(46)24(17)29(19)48)31(50)37(20)62-42-36(55)38(28(14(3)61-42)44(5)15(4)45)63-41-35(54)32(51)22(47)11-60-41/h7-10,13-14,22,28,31-32,35-38,41-42,46-47,50-55H,11H2,1-6H3,(H,43,56)(H,57,58)/t13?,14?,22?,28?,31-,32?,35?,36?,37-,38?,41?,42?/m0/s1 |

InChI Key |

GNFUDEPFJQDQQG-PGSIOSFHSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |

Origin of Product |

United States |

Biosynthesis of Pradimicins and Engineered Production of Acyl Derivatives

Elucidation of the Pradimicin Biosynthetic Pathway

The biosynthesis of pradimicins begins with the creation of a polyketide backbone, which is then modified by a series of tailoring enzymes to produce the final complex structure. amazonaws.comnih.gov The initial steps involve a Type II polyketide synthase (PKS) system that assembles the characteristic pentangular polyphenol structure. nih.gov Subsequent modifications, or tailoring steps, are crucial for the biological activity of pradimicins and are carried out by a host of specialized enzymes. usu.eduebi.ac.uk

Aromatic polyketides like pradimicins are synthesized by Type II PKS systems, which are multi-enzyme complexes. amazonaws.com These systems work iteratively to construct the poly-β-keto chain from simple acyl-CoA precursors. amazonaws.commdpi.com The core of the Type II PKS is known as the minimal PKS, which is sufficient to generate the initial polyketide backbone. pnas.org

The minimal PKS required for pradimicin biosynthesis consists of three essential protein components: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). amazonaws.comnih.gov In the pradimicin gene cluster, these are encoded by pdmA (also referred to as prmA), pdmB (prmB), and pdmC (prmC), respectively. amazonaws.comnih.govasm.org

Ketosynthase (KS): This enzyme, a heterodimer of KSα (PdmA) and KSβ (PdmB), catalyzes the sequential Claisen condensation of malonyl-CoA extender units. amazonaws.commdpi.com

Chain Length Factor (CLF): Also known as KSβ (PdmB), this component works in conjunction with KSα and is crucial for determining the specific length of the polyketide chain. mdpi.com

Acyl Carrier Protein (ACP): The ACP (PdmC) acts as a mobile carrier, holding the growing polyketide chain via a phosphopantetheine arm and presenting it to the various catalytic domains of the PKS. amazonaws.comnih.gov

Together, these enzymes assemble a dodecaketide from an acetyl-CoA starter unit and eleven malonyl-CoA extender units, which is the precursor to the pradimicin core structure. amazonaws.com

Table 1: Minimal PKS Components in Pradimicin Biosynthesis

| Enzyme/Protein | Gene | Function |

| Ketosynthase α (KSα) | pdmA / prmA | Catalyzes the condensation of malonyl-CoA units. amazonaws.commdpi.com |

| Chain Length Factor (KSβ/CLF) | pdmB / prmB | Determines the length of the polyketide chain. amazonaws.commdpi.com |

| Acyl Carrier Protein (ACP) | pdmC / prmC | Covalently holds and shuttles the growing polyketide chain. amazonaws.comnih.gov |

Acyl carrier proteins (ACPs) are small, acidic proteins characterized by a conserved four-helix bundle structure. nih.govnih.govwikipedia.org Their function is central to polyketide synthesis, as they must interact with multiple enzyme partners to facilitate the step-by-step construction of the polyketide chain. nih.gov This requires significant conformational flexibility. researchgate.net

The inactive "apo-ACP" is converted to the active "holo-ACP" when a phosphopantetheinyl transferase attaches a 4'-phosphopantetheine (B1211885) (Ppant) arm to a conserved serine residue on the ACP. nih.govwikipedia.org This long, flexible arm tethers the growing acyl chain via a thioester bond and shuttles it between the various catalytic sites of the PKS. nih.govnih.gov The four-helix bundle of the ACP creates a hydrophobic core, and molecular dynamics simulations suggest that type II PKS ACPs form a surface groove to bind the acyl substrate, with polar groups exposed to the solvent. nih.govresearchgate.net This is in contrast to some fatty acid synthase ACPs which can form a deep, solvent-excluded tunnel to fully bury the substrate. nih.govresearchgate.net The inherent flexibility and the nature of these transient protein-protein interactions are key to the ACP's central role in the biosynthetic assembly line. nih.govresearchgate.net

Following the formation of the core pentangular structure by the PKS, a variety of tailoring enzymes modify it to produce the final, bioactive pradimicin molecules. usu.edunih.gov These modifications include hydroxylations, glycosylations, methylations, and the attachment of an amino acid moiety. usu.edunih.gov The pradimicin gene cluster encodes numerous putative tailoring enzymes, and the functions of several have been elucidated through gene disruption, heterologous expression, and in vitro biochemical studies. usu.edu

Two key tailoring enzymes are the cytochrome P450 monooxygenases, PdmJ and PdmW. usu.edunih.gov These enzymes are responsible for introducing critical hydroxyl groups onto the pradimicin core. usu.eduebi.ac.uk

PdmJ has been characterized as a C-5 hydroxylase, which introduces a hydroxyl group at the C-5 position of the key intermediate, G-2A. nih.govebi.ac.uk This 5-OH group is essential as it serves as the attachment point for subsequent glycosylation, a modification required for the compound's biological activity. nih.govebi.ac.uk

PdmW has been identified as the C-6 hydroxylase. usu.eduebi.ac.ukdntb.gov.ua

Research has shown that these two enzymes act synergistically. ebi.ac.ukgrafiati.com While individual expression of either PdmJ or PdmW with the early-stage biosynthetic enzymes leads to low hydroxylation efficiency, their co-expression results in the efficient production of a 5,6-dihydroxylated product. ebi.ac.uk This suggests a tightly controlled and collaborative process in the biosynthetic pathway to ensure the efficient formation of the mature pradimicin structure. nih.govebi.ac.uk

Another crucial tailoring enzyme is PdmN, which has been identified as an amino acid ligase. usu.edunih.gov This enzyme is responsible for attaching a D-alanine moiety to the C-16 position of the pradimicin aglycone. nih.govgrafiati.com Studies have revealed that PdmN possesses broad substrate specificity, indicating its potential to accept various amino acid substrates. usu.edunih.govgrafiati.com This flexibility is significant for engineered biosynthesis, as it opens up the possibility of creating novel pradimicin analogs by supplying different amino acid precursors. grafiati.com

Table 2: Characterized Tailoring Enzymes in Pradimicin Biosynthesis

| Enzyme | Gene | Enzyme Class | Function |

| PdmJ | pdmJ | Cytochrome P450 Hydroxylase | Catalyzes hydroxylation at the C-5 position. nih.govebi.ac.uk |

| PdmW | pdmW | Cytochrome P450 Hydroxylase | Catalyzes hydroxylation at the C-6 position. usu.eduebi.ac.uk |

| PdmN | pdmN | Amino Acid Ligase | Ligates a D-alanine moiety to the C-16 position. usu.edunih.gov |

Characterization of Tailoring Enzymes in Pradimicin Maturation

Dedicated O-Glycosyltransferases (PdmS, PdmQ) for Sugar Moiety Introduction

The sugar moieties attached to the pradimicin core are crucial for their biological activity. nih.gov The introduction of these sugars is a two-step process catalyzed by dedicated O-glycosyltransferases, PdmS and PdmQ. usu.edunih.gov

Gene disruption studies have been instrumental in elucidating the specific functions of these enzymes. nih.govnih.gov Disruption of the pdmS gene in the producing organism, Actinomadura hibisca, resulted in the accumulation of the pradimicin aglycone, pradimicinone I, which lacks any sugar attachments. nih.gov This confirmed that PdmS is the first glycosyltransferase in the pathway, responsible for attaching the initial sugar, either 4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose, to the 5-OH group of the aglycone. nih.gov

Following the action of PdmS, the second glycosyltransferase, PdmQ, comes into play. When the pdmQ gene was disrupted, the resulting mutant produced pradimicin B, a derivative that contains the first sugar moiety but lacks the second. nih.govnih.gov This demonstrated that PdmQ is responsible for attaching the second sugar, a D-xylose moiety, to the 3'-OH group of the first sugar. nih.gov These findings clearly establish the sequential action of PdmS and PdmQ in the glycosylation of the pradimicin scaffold. nih.govnih.gov

Methyltransferases (PdmO, PdmF, PdmT) in Structural Diversification

Further structural diversity within the pradimicin family is achieved through the action of three distinct methyltransferases: PdmO, PdmF, and PdmT. usu.eduresearchgate.net These enzymes catalyze the transfer of a methyl group to specific positions on the pradimicin molecule, influencing its final structure and potentially its bioactivity.

PdmO , an N-methyltransferase, is responsible for the methylation of the amino group on the sugar moiety. usu.edunih.gov When the expression of pdmO was compromised, the mutant strain primarily produced pradimicin C, which contains an unmethylated 4',6'-dideoxy-4'-amino-D-galactose sugar. grafiati.com This confirmed that PdmO specifically methylates the 4'-NH2 group of this sugar. nih.gov

PdmF has been identified as the C-11 O-methyltransferase. usu.edugrafiati.com Through heterologous expression and in vitro assays, PdmF was shown to be responsible for adding a methoxy (B1213986) group at the C-11 position of the pradimicin core. nih.gov Interestingly, PdmF exhibits a degree of substrate flexibility. nih.gov

PdmT was confirmed to be a C-7 O-methyltransferase through gene disruption and in vitro biochemical reactions. grafiati.comnih.gov Disruption of the pdmT gene led to the production of pradimicinone II. nih.gov Subsequent in vitro reactions showed that PdmT methylates the 7-OH group of pradimicinone II to form 7-O-methylpradimicinone II. nih.gov The characterization of PdmT has suggested a novel pathway involving the "flip" of the 7-OH group to the C-14 position in the final pradimicin structure. nih.gov

| Enzyme | Type | Function | Result of Disruption/Compromised Expression |

| PdmS | O-Glycosyltransferase | Attaches the first sugar moiety to the 5-OH of the aglycone. nih.gov | Production of pradimicinone I (aglycone). nih.gov |

| PdmQ | O-Glycosyltransferase | Attaches the D-xylose moiety to the 3'-OH of the first sugar. nih.gov | Production of pradimicin B. nih.gov |

| PdmO | N-Methyltransferase | Methylates the 4'-NH2 of the amino sugar. nih.gov | Production of pradimicin C. grafiati.com |

| PdmF | O-Methyltransferase | Methylates the C-11 position of the aglycone. usu.edugrafiati.com | - |

| PdmT | O-Methyltransferase | Methylates the 7-OH group of the aglycone. grafiati.comnih.gov | Production of pradimicinone II. nih.gov |

Genetic Engineering and Combinatorial Biosynthesis for Novel Acyl Derivatives

The elucidation of the pradimicin biosynthetic pathway has opened avenues for the rational design and production of novel acyl derivatives through genetic engineering and combinatorial biosynthesis. grafiati.comacs.org These approaches aim to overcome the limitations of traditional chemical synthesis and generate a wider range of pradimicin analogs for drug discovery. acs.org

Strategies for Heterologous Expression of Pradimicin Biosynthetic Pathways

A key strategy for producing novel pradimicins is the heterologous expression of the biosynthetic gene cluster in a more genetically tractable host organism. acs.orgbiorxiv.org The entire pradimicin gene cluster, spanning approximately 39 kb and containing 28 open reading frames, has been cloned and sequenced. amazonaws.com This allows for its transfer and expression in well-characterized hosts like Streptomyces species. researchgate.net

Successful heterologous expression requires the co-expression of multiple genes, including those for the polyketide synthase (PKS), cyclases, and various tailoring enzymes. biorxiv.org For instance, the correct formation of the pentangular backbone of pradimicin requires the co-expression of three cyclase genes (pdmD, pdmK, pdmL) along with a monooxygenase gene (pdmH). biorxiv.org This highlights the importance of understanding the synergistic actions of the biosynthetic enzymes for successful heterologous production. grafiati.com

Directed Mutagenesis and Manipulation of Biosynthetic Gene Clusters for Analog Production

Directed mutagenesis is a powerful tool for creating specific changes in the biosynthetic enzymes to alter their function and generate novel pradimicin analogs. google.com By targeting specific amino acid residues within an enzyme's active site, it is possible to modify its substrate specificity or catalytic activity.

Gene disruption, as demonstrated with the glycosyltransferase and methyltransferase genes, is a form of manipulation that can lead to the accumulation of specific intermediates or the production of new derivatives. nih.govnih.govnih.gov For example, the disruption of pdmT not only confirmed its function but also resulted in the production of a new analog, pradimicinone II. nih.gov Furthermore, site-directed mutagenesis can be employed to engineer enzymes with altered catalytic activities. amazonaws.com CRISPR-Cas9 technology has emerged as an efficient tool for site-directed mutagenesis and gene replacement in Streptomyces, facilitating the strategic modification of biosynthetic gene clusters. google.com

Investigating Substrate Promiscuity of Biosynthetic Enzymes

The inherent substrate promiscuity of biosynthetic enzymes offers another exciting avenue for generating novel pradimicin derivatives. acs.orgucdavis.edu This refers to the ability of an enzyme to accept and process substrates other than its natural one. ucdavis.edu

The amino acid ligase PdmN, for instance, has been shown to have a relaxed substrate specificity, capable of ligating different D-amino acids to the pradimicin core. nih.gov This property can be exploited in combinatorial biosynthesis by feeding the producing organism with various amino acid precursors to generate a library of new pradimicin analogs. researchgate.net Similarly, the O-methyltransferase PdmF has been characterized as having a relatively broad substrate specificity, suggesting it could potentially methylate different pradimicin intermediates or analogs. nih.gov Exploring and harnessing the substrate promiscuity of these and other tailoring enzymes is a key strategy in the quest for new and improved pradimicin-based therapeutics. researchgate.net

| Strategy | Description | Example |

| Heterologous Expression | Transferring and expressing the entire pradimicin biosynthetic gene cluster in a different, more easily manipulated host organism. acs.orgbiorxiv.org | Expression of the pradimicin gene cluster in Streptomyces coelicolor. researchgate.net |

| Directed Mutagenesis | Introducing specific mutations into the genes of biosynthetic enzymes to alter their function. google.com | Disruption of pdmS, pdmQ, and pdmT genes to produce new analogs. nih.govnih.gov |

| Substrate Promiscuity | Utilizing the natural ability of enzymes to accept a range of different substrates. acs.orgucdavis.edu | The amino acid ligase PdmN accepting various D-amino acids. nih.gov |

Chemical Synthesis and Derivatization Strategies for Pradimicin Acyl Analogs

Synthetic Approaches for Modifications at the C4'-Position of the Pradimicin Scaffold

Modifications at the C4'-position of the pradimicin (PRM) sugar moiety have been a key strategy in the development of new analogs with potentially improved properties. These efforts have primarily focused on the synthesis of N-alkyl, N-acyl, and hydroxy derivatives to explore the impact of these substitutions on biological activity and physicochemical characteristics such as water solubility.

A range of 4'-N-alkyl and 4'-N-acyl derivatives of pradimicins have been successfully synthesized. nih.gov The general synthetic route involves an initial trimethylsilylation of the parent pradimicin compounds, such as PRM A, C, and FA-1. nih.gov This step serves to protect reactive groups on the molecule. The silylated intermediate is then condensed with appropriate alkylating or acylating agents to introduce the desired functionality at the 4'-amino group. nih.gov

This strategy has led to the creation of a variety of analogs. nih.gov Research findings indicate that specific derivatives, notably the 4'-N-carboxyl substituted alkyl and 4'-N-formyl derivatives, not only retained the antifungal activity of the parent compounds but also demonstrated a significant improvement in water solubility. nih.govjst.go.jp

Table 1: Examples of Synthesized 4'-N-Substituted Pradimicin Derivatives This is an interactive data table. You can sort and filter the data.

| Derivative Type | Parent Compound(s) | Synthetic Method | Key Finding |

|---|---|---|---|

| 4'-N-Alkyl | PRMs A, C, FA-1 | Trimethylsilylation followed by condensation with alkylating agents. nih.gov | 4'-N-carboxyl substituted alkyl derivatives showed improved water solubility while retaining antifungal activity. nih.govjst.go.jp |

The conversion of the 4'-amino group to a hydroxyl group represents another important modification of the pradimicin scaffold. The synthesis of 4'-hydroxy derivatives has been achieved starting from PRM FA-2 through a three-step reaction sequence. nih.govjst.go.jp This chemical transformation allows for the investigation of how the replacement of the basic amino group with a neutral hydroxyl group affects the molecule's properties.

Among the synthesized compounds, the 4'-axial-hydroxy derivative was found to maintain the antifungal activity of the parent molecule while also showing greatly improved water solubility. nih.govjst.go.jp This suggests that the 4'-amino group is not essential for activity and that its replacement can be a viable strategy for developing analogs with more favorable pharmaceutical properties. jst.go.jp

Table 2: Synthesis of 4'-Hydroxy Pradimicin Derivatives This is an interactive data table. You can sort and filter the data.

| Derivative Type | Parent Compound | Synthetic Method | Key Finding |

|---|

Chemical Modifications at the C18 Carboxyl Group and Amide Linkages

The free carboxyl group in the alanine (B10760859) moiety of pradimicin A has been chemically modified through the formation of amide derivatives. nih.gov Studies have shown that the resulting amide derivatives exhibit biological activities comparable to that of the parent pradimicin A. nih.gov This important finding indicates that the free carboxyl group is not strictly necessary for antifungal activity and can be modified without causing a significant loss of potency. nih.gov Furthermore, chemical modifications at this position have been explored as a method to suppress the aggregation of pradimicin A, a critical factor for improving its therapeutic potential. jst.go.jp

A common strategy for modifying carboxylic acids involves a two-step process of esterification followed by an ester-to-amide exchange. Methyl esterification of a peptide's carboxylic acid groups converts them into their corresponding methyl esters. nih.gov This reaction can serve to activate the carboxyl group for subsequent nucleophilic attack. The resulting ester can then be reacted with ammonia (B1221849) or a primary or secondary amine to form a new amide bond, a reaction known as an ester/amide exchange. khanacademy.org This synthetic route provides a versatile method for introducing a wide variety of substituents at the C18 position of the pradimicin core, allowing for the systematic exploration of structure-activity relationships.

Design and Synthesis of Alanine Moiety Analogs

To investigate the role of the amino acid side chain on the antifungal activity of pradimicins, a series of analogs were designed and synthesized where the natural D-alanine moiety was replaced with other amino acids. nih.gov This approach provides insight into the structural requirements for bioactivity.

The synthesis of these alanine-exchanged analogs was accomplished by coupling 4'-N-Cbz-pradimic acid with various appropriate amino acids or their equivalents, followed by a deblocking step to remove the protecting group. nih.gov This modular synthesis allowed for the creation of a library of pradimicin analogs with diverse amino acid side chains. nih.gov

The biological evaluation of these compounds revealed a clear structure-activity relationship. All of the derivatives that incorporated a D-α-amino acid were found to retain the antifungal activity of the parent compound. nih.gov The only exception was the D-proline analog, which did not retain activity, suggesting that the structural constraints imposed by the proline ring are detrimental to the molecule's function. nih.gov

Table 3: Summary of Alanine-Exchanged Pradimicin Analogs This is an interactive data table. You can sort and filter the data.

| Analog Type | Synthetic Precursor | General Method | Key Structure-Activity Relationship Finding |

|---|

Preparation of Alanine-Exchanged Pradimicin Analogs

A significant strategy in the derivatization of pradimicin involves the modification of the amino acid side chain. A series of alanine-exchanged analogs have been synthesized to investigate the influence of this side chain on biological activity. The general synthetic route commences with 4'-N-Cbz-pradimic acid, which is coupled with various amino acids or their equivalents. The final step involves a deblocking process to yield the desired pradimicin analogs. nih.gov

This synthetic approach has allowed for the creation of a diverse library of pradimicin derivatives, enabling a systematic exploration of the structure-activity relationship of the amino acid component. The process has been shown to be versatile, accommodating a range of different amino acids in the coupling step. nih.gov

Systematic Investigation of D-alpha-Amino Acid Side Chain Variations

A systematic investigation into the variation of the D-alpha-amino acid side chain has revealed crucial insights into the structural requirements for the antifungal activity of pradimicin analogs. A study involving the synthesis of a series of alanine-exchanged analogs demonstrated that modifications to the D-alanine moiety are well-tolerated in terms of retaining biological activity. nih.gov

Notably, the majority of the synthesized D-alpha-amino acid derivatives maintained their antifungal efficacy. nih.gov This suggests that the core structure of the pradimicin molecule is the primary determinant of its antifungal action, with the amino acid side chain playing a more modulatory role. However, not all modifications were favorable. The introduction of a D-proline analog resulted in a loss of antifungal activity, indicating that certain structural constraints, possibly related to the conformational rigidity of the proline ring, are detrimental to the molecule's ability to interact with its biological target. nih.gov

Further chemical modifications of the carboxyl group within the alanine moiety of pradimicin A have also been explored. The creation of amide derivatives showed that the free carboxyl group can be altered without negatively impacting the antifungal activity, with these derivatives exhibiting activities comparable to the parent compound, pradimicin A. nih.gov

Rational Design of Water-Soluble Pradimicin Acyl Derivatives

A major hurdle in the clinical development of pradimicins is their limited aqueous solubility. nih.gov This has prompted the rational design of water-soluble derivatives through targeted structural modifications aimed at improving their pharmacokinetic profiles without compromising their biological activity.

Structural Modifications to Improve Aqueous Solubility (e.g., Pradimicin S)

A key example of successful rational design is the development of Pradimicin S (PRM-S). This derivative of Pradimicin A (PRM-A) features a significant structural modification to enhance water solubility. In PRM-S, the terminal xylose moiety of PRM-A is replaced by a 3-sulfated glucose. nih.govresearchgate.net This substitution introduces a negatively charged sulfate (B86663) group, which dramatically improves the molecule's solubility in aqueous media. nih.govresearchgate.net

The increased water solubility of Pradimicin S has made it a more viable candidate for pharmaceutical development. nih.gov This strategic modification demonstrates that targeting the sugar moiety of the pradimicin structure can be an effective approach to overcoming solubility issues. nih.govresearchgate.net Another approach has been the synthesis of N,N-dimethyl pradimicins through reductive alkylation of pradimicins A, E, and FA-2. These derivatives, particularly N,N-Dimethylpradimicins E and FA-2, exhibited a significant improvement in water solubility. nih.gov Additionally, the synthesis of 4'-N-carboxylsubstituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives has also led to a great improvement in water solubility while retaining the antifungal activity of the parent compounds. jst.go.jp

Chemical Strategies to Overcome Water-Insoluble Aggregate Formation

The therapeutic application of pradimicins has been significantly hampered by their propensity to form water-insoluble aggregates. nih.gov This aggregation can reduce the effective concentration of the drug and lead to complications in formulation and administration. To address this, chemical strategies have been developed to create derivatives with a reduced tendency for aggregation.

One promising approach involves the modification of the carboxylic acid group of Pradimicin A. It was discovered that attaching 2-aminoethanol to this group via an amide linkage significantly suppressed the aggregation of the molecule. nih.gov This modification likely disrupts the intermolecular interactions that lead to the formation of insoluble aggregates. Further investigation into amide derivatives of Pradimicin A confirmed that this is a viable strategy for developing less aggregative compounds. A sedimentation assay and isothermal titration calorimetry experiments showed that these amide derivatives could bind to D-mannose without significant aggregation. nih.gov Among these, a hydroxamic acid derivative not only showed suppressed aggregation but also exhibited the most potent D-mannose-binding activity and significant antifungal activity comparable to that of Pradimicin A. nih.gov

These findings highlight that chemical modification of the carboxylic acid moiety is a promising strategy for the development of pradimicin-based therapeutics with improved physicochemical properties. nih.gov

Molecular Mechanisms of Action of Pradimicin Acyl Derivatives

Antifungal Mechanism of Action of Pradimicin Acyl Derivatives

The formation of the pradimicin-mannoside-calcium ternary complex on the fungal cell surface is the trigger for the compound's potent antifungal activity. This initial binding event sets off a chain reaction that disrupts the integrity of the fungal cell membrane, leading to leakage of essential cellular components and ultimately, cell death.

The primary antifungal mechanism of pradimicin acyl derivatives is the disruption of the fungal cell membrane's integrity. ebi.ac.uknih.govnih.gov Following the binding to mannose residues on the cell wall, the complex appears to interact directly with the plasma membrane. jst.go.jp This interaction perturbs the membrane's structure and function, leading to a loss of its selective permeability. jst.go.jpontosight.aiontosight.ai

A key consequence of this membrane damage is the rapid leakage of intracellular potassium ions (K⁺), a critical indicator of membrane integrity loss. jst.go.jp This leakage is a direct result of the compound's action and is closely linked to its fungicidal effect. jst.go.jp Further evidence for the direct action on the plasma membrane comes from studies using fungal protoplasts (cells with their cell walls removed). These protoplasts undergo rapid lysis when treated with Pradimicin A, confirming that the plasma membrane is a primary target. jst.go.jp This disruption of Ca²⁺ homeostasis and membrane integrity leads to apoptosis-like cell death in fungi like Saccharomyces cerevisiae. mdpi.com

The cascade of events leading to fungal cell death is initiated by the specific binding of pradimicin acyl derivatives to mannans, which are mannose-rich polysaccharides that are major components of the outer layer of the fungal cell wall. nih.govnih.govjst.go.jpannualreviews.org The outer cell wall layer of fungi like Candida albicans is composed of heavily glycosylated mannoproteins, which serve as the primary targets for pradimicins. nih.gov

The binding of pradimicins to these cell wall mannans is a calcium-dependent process and is the essential first step for their antifungal action. nih.govnih.govnih.govjst.go.jp This interaction effectively tethers the antibiotic to the cell surface, facilitating the subsequent attack on the plasma membrane. jst.go.jp The antifungal activity of pradimicins is thus directly correlated with their ability to bind to these mannan (B1593421) components. nih.gov This targeted interaction with a structure unique to fungal cells contributes to the selective toxicity of these compounds. annualreviews.org Research has shown a strong preference of pradimicins for branched oligomannose motifs with multiple terminal mannose residues, which are characteristic structures within fungal mannans. researchgate.net This suggests that pradimicins preferentially bind to highly branched regions of these mannans, likely through the simultaneous recognition of several terminal mannose units. researchgate.net

| Stage | Event | Molecular Detail | Consequence |

|---|---|---|---|

| 1. Initial Binding | Interaction with Cell Wall | Pradimicin binds to D-mannose residues of mannoproteins in the fungal cell wall. nih.govnih.govannualreviews.org | Formation of Pradimicin-Mannoside-Calcium ternary complex on the cell surface. ebi.ac.uknih.gov |

| 2. Membrane Disruption | Interaction with Plasma Membrane | The complex interacts with and perturbs the fungal plasma membrane. jst.go.jp | Loss of membrane integrity and selective permeability. jst.go.jpontosight.aiontosight.ai |

| 3. Cell Death | Fungicidal Effect | Rapid leakage of intracellular components, such as K⁺ ions. jst.go.jp | Apoptosis-like cell death. mdpi.com |

Effects on Fungal Cellular Homeostasis and Viability

Pradimicin acyl derivatives exert their antifungal effects by disrupting fungal cellular homeostasis, ultimately leading to cell death. This process is initiated by their ability to bind to D-mannose residues present in the mannans of fungal cell walls in a calcium-dependent manner. This binding is a critical first step that leads to subsequent interactions with the plasma membrane. nii.ac.jpnih.gov

The structure of the pradimicin derivative plays a crucial role in its antifungal efficacy. For instance, a hydroxamic acid derivative of pradimicin A has demonstrated significant antifungal activity, comparable to the parent compound, by maintaining potent mannose-binding capabilities. nii.ac.jp This highlights that specific modifications to the acyl group can be made without compromising the core mechanism of action, offering a promising strategy for developing derivatives with improved properties. nii.ac.jp The ability of these derivatives to cause cell death makes them potent fungicidal agents against a variety of clinically relevant fungi. nii.ac.jp

Antiviral Mechanism of Action, Particularly Against Glycosylated Viruses

Pradimicin acyl derivatives have demonstrated significant antiviral activity, particularly against enveloped viruses that have highly glycosylated surfaces. nii.ac.jpkuleuven.benih.gov Their mechanism of action is primarily centered on their ability to act as carbohydrate-binding agents (CBAs), targeting the N-glycans on viral envelope glycoproteins. kuleuven.beeurekalert.orgnih.gov This interaction prevents the virus from successfully entering host cells. kuleuven.benih.gov

Specific Interaction with Glycoprotein (B1211001) gp120 in HIV-1

In the context of Human Immunodeficiency Virus Type 1 (HIV-1), pradimicin acyl derivatives specifically target the heavily glycosylated envelope glycoprotein gp120. kuleuven.benih.govnih.govcambridge.org This interaction is crucial for their anti-HIV activity. conicet.gov.ar The binding of pradimicins to the high-mannose glycans on gp120 is dependent on the presence of calcium ions (Ca2+). nih.gov

Surface plasmon resonance (SPR) studies have demonstrated that Ca2+ is essential for this interaction, and its removal with EDTA abolishes the binding. nih.gov Furthermore, only a select few cations can effectively facilitate this binding, with Ca2+ being significantly more efficient than others like Ba2+, Cd2+, or Sr2+. nih.gov Other divalent cations such as Mg2+, Mn2+, and Zn2+ can actually prevent the effective binding of the pradimicin-Ca2+ complex to gp120. nih.gov This specificity underscores the precise molecular requirements for the antiviral activity. The interaction is also dependent on the free carboxylic acid group at the C-18 position of the pradimicin molecule. nih.gov

The binding of pradimicin derivatives to gp120 prevents the necessary conformational changes required for the virus to engage with its cellular coreceptors (CXCR4 or CCR5) and subsequently fuse with the host cell membrane, thus inhibiting viral entry. nih.gov

Broad Antiviral Activity against Enveloped Viruses (e.g., CoV, HIV, HCV)

The glycan-targeting mechanism of pradimicin acyl derivatives gives them a broad spectrum of activity against a variety of enveloped viruses. nii.ac.jp This is because many different viruses utilize glycosylated envelope proteins for entry into host cells. In addition to HIV-1, pradimicins have shown activity against Hepatitis C virus (HCV) and coronaviruses (CoV). nii.ac.jpnih.govbiorxiv.org

For coronaviruses, such as Mouse Hepatitis Virus (MHV) and Feline Infectious Peritonitis Virus (FIPV), pradimicin A targets the glycosylated spike (S) and membrane (M) envelope proteins. uu.nl This interaction inhibits a post-binding stage of viral entry. uu.nl The sensitivity of coronaviruses to these compounds can be influenced by the host cell in which the virus is grown, as this affects the glycosylation pattern of the viral proteins. uu.nl

Recent studies have also highlighted the potential of Pradimicin A (PRM-A) as a SARS-CoV-2 entry inhibitor. eurekalert.orgnih.gov It has been shown to inhibit SARS-CoV-2 infection in vitro by binding to the branched oligomannose motifs of N-glycans on the viral surface. eurekalert.orgnih.gov This broad-spectrum activity against enveloped viruses makes pradimicin derivatives promising candidates for the development of novel antiviral therapies. nih.govbiorxiv.org

Antiparasitic Mechanism of Action

Pradimicin acyl derivatives also exhibit antiparasitic activity, notably against trypanosomatids, the causative agents of diseases like sleeping sickness. nii.ac.jpcambridge.org

Molecular Basis of Trypanocidal Activity and Parasite Lysis

The trypanocidal activity of pradimicins is based on their ability to bind to mannose-rich surface glycoproteins on the parasite. cambridge.orgcsic.es In the case of Trypanosoma brucei, the parasite responsible for sleeping sickness, binding of pradimicins to these surface glycoproteins induces defects in endocytosis and ultimately leads to parasite lysis. cambridge.orgcsic.es

Research has shown that inducing resistance to pradimicin A in vitro results in parasites with defective glycosylation and a reduced content of mannose-rich glycans. cambridge.org These resistant parasites also exhibit reduced infectivity, which strongly supports the proposed mechanism of action. cambridge.org Pradimicin S, in particular, has demonstrated the ability to cure an acute form of sleeping sickness in mice, highlighting the therapeutic potential of these compounds. science.govscience.gov The specificity of pradimicins for the unique glycan structures on the parasite surface provides a promising avenue for the development of new antiparasitic drugs. csic.es

Interaction with Parasite Surface Glycoproteins (e.g., Variant Surface Glycoproteins in Trypanosoma brucei)

Pradimicin acyl derivatives represent a novel class of carbohydrate-binding agents with potent trypanocidal activity, primarily through their interaction with the dense glycocalyx of Trypanosoma brucei. csic.esnih.gov This glycocalyx is predominantly composed of Variant Surface Glycoproteins (VSGs), which are critical for the parasite's survival and its ability to evade the host immune system through antigenic variation. csic.esplos.orgmdpi.com

Research has demonstrated that pradimicins, including derivatives like Pradimicin A (PRMA) and the highly water-soluble Pradimicin S (PRMS), act as non-peptidic lectins, specifically recognizing and binding to the carbohydrate moieties of VSGs. csic.esresearchgate.net This interaction is a key component of their mechanism of action, leading to rapid parasite lysis. nih.gov The binding is dependent on calcium and targets the N-glycans of the VSGs. csic.esresearchgate.net

The interaction between pradimicin derivatives and VSGs disrupts essential cellular processes in the parasite. Studies have shown that this binding leads to defects in endocytosis and cytokinesis, ultimately culminating in cell lysis. csic.esresearchgate.net The process involves the rapid internalization of the VSG-pradimicin complex and its accumulation in the lysosome. uk.net

The critical role of VSG glycosylation in the trypanocidal activity of pradimicins has been further elucidated through the generation of drug-resistant parasites. csic.es In vitro induction of resistance to PRMA resulted in parasites with a defective glycan composition on their VSGs. csic.esresearchgate.net This altered glycosylation, a consequence of the downregulation of oligosaccharyltransferase genes, led to decreased binding of pradimicins. csic.esresearchgate.net Significantly, these resistant parasites also exhibited reduced infectivity, underscoring the importance of proper VSG glycosylation for parasite virulence. csic.escambridge.org

The composition of the sugars attached to the VSGs is a critical determinant of the efficacy of pradimicins. csic.esnih.gov For instance, the stinging nettle lectin (UDA), which has a different sugar-binding specificity (N-acetylglucosamine), also induces parasite death by interacting with glycosylated VSGs, but through mechanisms that can lead to VSG switching and different modifications in N-glycan composition. plos.org This highlights the specificity of the interaction between carbohydrate-binding agents and the parasite's surface glycans.

The data from these studies strongly support a model where pradimicin acyl derivatives bind to the mannose-rich glycans on the surface VSGs of T. brucei. csic.escambridge.org This binding event initiates a cascade of cellular disruptions, including impaired endocytosis and cytokinesis, which are fatal to the parasite.

| Compound/Agent | Target Glycan/Protein | Effect on Trypanosoma brucei | Key Findings |

| Pradimicin A (PRMA) | Mannose-rich N-glycans of VSGs | Induces parasite lysis, defects in endocytosis and cytokinesis. csic.esresearchgate.net | Resistance is associated with defective VSG glycosylation and reduced infectivity. csic.esresearchgate.net |

| Pradimicin S (PRMS) | Mannose-rich N-glycans of VSGs | Induces parasite lysis; demonstrates curative effects in animal models. csic.esnih.gov | A highly water-soluble derivative of PRMA. csic.es |

| Urtica dioica agglutinin (UDA) | N-acetylglucosamine on VSGs | Kills parasites by causing defects in endocytosis and cytokinesis. plos.org | Resistance can involve VSG switching and altered N-glycan composition. plos.org |

Biological Activity Spectrum and Efficacy Studies of Pradimicin Acyl Derivatives

Antifungal Efficacy Against Key Fungal Pathogens

Pradimicin acyl derivatives have demonstrated potent antifungal activity against a wide range of fungal pathogens, including yeasts, molds, and dimorphic fungi. nih.govresearchgate.net This broad-spectrum efficacy makes them promising candidates for further development as therapeutic agents for invasive fungal infections.

In vitro studies are crucial for determining the intrinsic antifungal activity of a compound. For pradimicin acyl derivatives, these studies have consistently shown potent activity, as measured by Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

One notable water-soluble derivative, BMS-181184, has an MIC ranging from 1 to 8 μg/mL against the majority of clinical isolates of Candida albicans, Candida glabrata, Candida tropicalis, Candida krusei, Candida lusitaniae, Cryptococcus neoformans, and Aspergillus fumigatus. ifmt.edu.br Another study highlighted that the 4'-N-formyl derivative (11) retained the antifungal activity of its parent compounds. nih.gov Furthermore, chemical modifications of the carboxyl group in the alanine (B10760859) moiety of pradimicin A resulted in amide derivatives with in vitro antifungal activities comparable to the parent compound. nih.gov

The table below summarizes the in vitro antifungal activity of various pradimicin derivatives against different fungal species.

Table 1: In Vitro Antifungal Activity of Pradimicin Derivatives

| Fungal Species | Pradimicin Derivative | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans IAM 4888 | Pradimicin A | 3.1 | researchgate.net |

| Candida albicans IAM 4888 | Pradimicin B | 0.8 | researchgate.net |

Candida species are a leading cause of opportunistic fungal infections in humans. Pradimicin acyl derivatives have demonstrated significant efficacy against various Candida species. The water-soluble derivative BMS-181184 exhibits broad-spectrum in vitro activity against Candida spp. nih.govresearchgate.net Studies have shown that modifications to the pradimicin structure, such as the creation of amide derivatives of Pradimicin A, can maintain or even enhance antifungal activity against species like Candida rugosa. nii.ac.jp Specifically, a hydroxamic acid derivative of Pradimicin A showed significant antifungal activity comparable to the parent compound. nii.ac.jp

Initial in vivo studies have also confirmed the antifungal activity of pradimicins in murine models of disseminated candidiasis. nih.govresearchgate.net These findings underscore the potential of pradimicin acyl derivatives in treating infections caused by various Candida species.

Cryptococcus neoformans and Aspergillus species are significant pathogens, particularly in immunocompromised individuals. Pradimicin acyl derivatives have shown potent activity against both. The derivative BMS-181184 has demonstrated broad-spectrum in vitro antifungal activity against C. neoformans and Aspergillus spp. nih.govresearchgate.net

In vivo studies have further substantiated these findings. Pradimicins have shown antifungal activity in experimental murine models of disseminated aspergillosis. nih.gov Specifically, the pradimicin derivative BMS-181184 was found to be at least as effective as amphotericin B in a model of invasive pulmonary aspergillosis in persistently neutropenic rabbits, demonstrating comparable activity in reducing organism-mediated tissue injury. nih.gov This highlights the therapeutic potential of these derivatives in treating serious infections caused by these fungi.

Dematiaceous molds and Zygomycetes are groups of fungi that can cause severe and often difficult-to-treat infections. Pradimicin in the form of BMS-181184 has displayed broad-spectrum in vitro antifungal activity against both dematiaceous molds and Zygomycetes. nih.govresearchgate.net This indicates that the antifungal spectrum of pradimicin derivatives extends to these less common but clinically significant fungal groups. However, it is noted that Fusarium spp. are comparatively resistant to high concentrations of pradimicin. nih.govresearchgate.net

Sporotrichosis, caused by fungi of the genus Sporothrix, is an emerging mycosis. While direct studies on pradimicin acyl derivatives against Sporothrix spp. are limited in the provided context, the general approach to testing new antifungal agents involves both in vitro and in vivo models. For instance, studies on other acylhydrazone derivatives have demonstrated their efficacy against Sporothrix schenckii and Sporothrix brasiliensis in both laboratory settings and murine models of sporotrichosis. nih.govnih.govresearchgate.net These studies provide a framework for how the activity of pradimicin acyl derivatives against emerging pathogens like Sporothrix could be evaluated.

A key aspect of evaluating new antifungal candidates is comparing their efficacy to existing treatments. Pradimicin acyl derivatives have been compared to established antifungal agents in various studies. For example, N,N-dimethylpradimicins E and FA-2 demonstrated superior in vitro antifungal activity compared to pradimicin A. nih.gov

In a study comparing the water-soluble derivative BMS-181184 with agents like amphotericin B, 5-fluorocytosine (B48100), fluconazole, and ketoconazole (B1673606) against systemic fungal isolates, its antifungal activity was highlighted. phcogrev.com Furthermore, in an animal model of invasive pulmonary aspergillosis, BMS-181184 was at least as effective as amphotericin B. nih.gov These comparisons are essential for positioning pradimicin acyl derivatives within the current landscape of antifungal therapies and underscore their potential as valuable additions to the antifungal arsenal.

Antiviral Efficacy Against Significant Viral Pathogens

Pradimicin acyl derivatives, particularly Pradimicin A (PRM-A), have demonstrated notable antiviral activity against a range of enveloped viruses. plos.orgnii.ac.jpresearchgate.net This activity is primarily attributed to their ability to bind to the mannose-containing glycans on the surface of viral envelope glycoproteins, a mechanism that interferes with the virus's entry into host cells. mdpi.combenthamdirect.comthers.ac.jp

Inhibition of HIV-1 and HIV-2 in Various Cell Culture Systems

Pradimicin acyl derivatives have shown significant inhibitory effects against both Human Immunodeficiency Virus-1 (HIV-1) and HIV-2 in various cell culture models. nih.govresearchgate.net Pradimicin A, a nonpeptidic benzonaphtacenequinone antibiotic, is a carbohydrate-binding agent (CBA) that selectively inhibits HIV. nih.govasm.org It has been found to be effective against a variety of HIV-1 clades, including those with X4 and R5 tropisms, at concentrations that are not toxic to the host cells. nih.govasm.orgebi.ac.uk

The primary mechanism of this anti-HIV activity is the inhibition of viral entry. nih.govasm.org Pradimicin A specifically interacts with the heavily glycosylated HIV-1 envelope glycoprotein (B1211001) gp120. nih.govasm.orgcsic.es This interaction is dependent on the presence of calcium ions and involves binding to the mannose residues of the viral glycoprotein. ebi.ac.uknih.gov By binding to gp120, pradimicin A effectively blocks the virus from entering the host cell. nih.govasm.org This mechanism has been confirmed in studies showing that the antiviral effect of pradimicin A can be prevented by mannan (B1593421), a polymer of mannose. ebi.ac.uknih.gov

Furthermore, pradimicin A has been shown to prevent the transmission of the virus in co-cultures of infected and uninfected cells. nih.govasm.org Long-term exposure of HIV-1-infected CEM cell cultures to pradimicin A leads to the selection of mutant virus strains with deletions of N-glycosylation sites in gp120, further highlighting the importance of these glycans in the drug's mechanism of action. nih.gov Notably, these resistant strains remain sensitive to other clinically used anti-HIV drugs. nih.gov

Pradimicin S (PRM-S), a highly water-soluble derivative of PRM-A, also exhibits broad anti-HIV activity. researchgate.net It inhibits a wide variety of HIV-1 laboratory strains and clinical isolates, as well as HIV-2 and Simian Immunodeficiency Virus (SIV), in different cell culture systems, with effective concentrations in the low micromolar range. researchgate.netasm.org Like PRM-A, PRM-S blocks virus entry into target cells and can prevent virus transmission mediated by DC-SIGN. researchgate.netasm.org

| Cell Line | Virus Strain | Pradimicin Derivative | EC₅₀ (µM) |

| CEM | HIV-1(IIIB) | Pradimicin A | 3.3 |

| C8166 | HIV-1(IIIB) | Pradimicin A | 4.8 |

| Various | HIV-1, HIV-2, SIV | Pradimicin S | Low µM range |

Activity Against Coronaviruses and Hepatitis C Virus

The carbohydrate-binding properties of pradimicins also confer activity against other enveloped viruses, including coronaviruses. nii.ac.jpdntb.gov.ua The spike glycoproteins of coronaviruses are heavily glycosylated, presenting a target for agents like pradimicin A. nih.gov Research has indicated that pradimicin A can target the glycans of coronavirus envelope glycoproteins, suggesting a potential mechanism for inhibiting viral entry. nih.gov Studies have evaluated the potential of pradimicin A as an anti-SARS-CoV-2 agent, focusing on its ability to suppress viral transmission by binding to N-glycans on the virus's surface. thers.ac.jpresearchgate.net

While specific data on the efficacy of pradimicin acyl derivatives against Hepatitis C Virus (HCV) is less detailed in the provided context, the general mechanism of action—targeting viral envelope glycans—suggests potential activity, as HCV is also an enveloped virus with glycosylated surface proteins. The broad antiviral properties of pradimicins against enveloped viruses support the possibility of their efficacy against HCV. researchgate.netcsic.es

Time-of-Addition Studies to Define Antiviral Action Points

Time-of-addition studies have been crucial in elucidating the specific point in the viral replication cycle at which pradimicin acyl derivatives exert their effect. These experiments have consistently shown that pradimicins act as true virus entry inhibitors. nih.govasm.orgnih.gov

In these studies, the compound is added at different time points relative to the infection of cell cultures. For pradimicin A, it was found that the compound was most effective when present during the initial stages of virus-cell interaction. ebi.ac.uknih.govresearchgate.net Pre-incubating cells with HIV at a low temperature (0°C) for an hour, followed by the addition of pradimicin A and a shift to a higher temperature (37°C), resulted in complete inhibition of infection. ebi.ac.uknih.gov However, if the pre-incubation was done at 37°C, allowing for viral entry to proceed, the inhibitory effect was lost. ebi.ac.uknih.gov This indicates that pradimicin A acts at an early step in the infection process, prior to or during viral entry. ebi.ac.uknih.gov

These findings are consistent with the proposed mechanism of pradimicins binding to the viral envelope glycoprotein gp120, thereby preventing the subsequent steps required for the virus to enter the host cell. nih.govasm.orgnih.gov

Antiparasitic Efficacy

Pradimicin acyl derivatives have demonstrated significant efficacy against certain parasitic protozoa, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). csic.esnih.gov

In Vitro Trypanocidal Activity Against Bloodstream Forms of Trypanosoma brucei

In vitro studies have shown that pradimicin acyl derivatives exhibit potent trypanocidal activity against the bloodstream forms of Trypanosoma brucei. nih.govcsic.es Compounds such as Pradimicin A (PRM-A) and Pradimicin S (PRM-S) have been shown to be the most active, with 50% effective concentration (EC₅₀) values in the low micromolar range. csic.es

The mechanism of this antiparasitic action is similar to their antiviral activity, involving the binding to surface glycans. csic.escsic.es T. brucei is covered by a dense coat of variant surface glycoproteins (VSGs), which are heavily glycosylated. csic.esresearchgate.net Pradimicins bind to the carbohydrate moieties of these VSGs, leading to rapid parasite lysis. csic.esnih.gov This binding has been shown to cause defects in essential cellular processes such as endocytosis and cytokinesis, ultimately resulting in parasite death. csic.esresearchgate.net The activity of PRM-S has been described as trypanocidal, meaning it directly kills the parasites. csic.es

| Compound | Target Organism | EC₅₀ (µM) |

| Pradimicin A | Trypanosoma brucei (bloodstream form) | Low µM range |

| Pradimicin S | Trypanosoma brucei (bloodstream form) | Low µM range |

| BMY-28864 | Trypanosoma brucei (bloodstream form) | Low µM range |

| PRM-FS | Trypanosoma brucei (bloodstream form) | Low µM range |

| PRM-FA-1 | Trypanosoma brucei (bloodstream form) | Low µM range |

| BMS-181184 | Trypanosoma brucei (bloodstream form) | Low µM range |

Efficacy in Murine Models of Parasitic Infections

The promising in vitro activity of pradimicin derivatives has been translated into successful in vivo efficacy in murine models of parasitic infections. csic.es Specifically, Pradimicin S (PRM-S) has demonstrated the ability to cure an acute form of sleeping sickness in mice. csic.esnih.gov Treatment with PRM-S at a dose of 50 mg/kg resulted in parasitological cure in mice infected with both T. brucei brucei and T. brucei rhodesiense. plos.orgcsic.es

The success of PRM-S in these animal models highlights its favorable pharmaceutical properties and its potential as a lead compound for the development of new treatments for human African trypanosomiasis. csic.esnih.gov The ability of these compounds to effectively target the parasite's surface glycans represents a novel approach for designing highly specific antiparasitic drugs. csic.esresearchgate.net

Antibacterial Activity of Specific Pradimicin Acyl Derivatives

Pradimicin acyl derivatives, while primarily investigated for their antifungal properties, have also demonstrated notable antibacterial activity. Research into this area has revealed that specific derivatives possess the ability to inhibit the growth of certain bacterial pathogens, particularly within the Gram-positive spectrum. The exploration of their antibacterial potential is less extensive than that of their antifungal effects, but existing studies provide valuable insights into their spectrum of activity.

Spectrum of Activity Against Gram-Positive Pathogens

Studies have identified at least two pradimicin derivatives, Pradimicin-IRD and Pradimicin U, that exhibit inhibitory action against various Gram-positive bacteria. These findings suggest a potential role for these compounds in combating infections caused by these pathogens.

Pradimicin-IRD , a novel polycyclic antibiotic isolated from Amycolatopsis sp. IRD-009, has shown promising antibacterial activity. researchgate.netasm.org In vitro studies have determined its minimum inhibitory concentration (MIC) against clinically relevant Gram-positive bacteria. Specifically, Pradimicin-IRD displayed an MIC of 3.1 μg/mL against both Streptococcus agalactiae and the common pathogen Staphylococcus aureus. researchgate.netasm.orgnih.gov This indicates a consistent level of potency against these two distinct Gram-positive species.

Another derivative, Pradimicin U , isolated from a novel actinomycete species, Nonomuraea composti, has also been evaluated for its antibacterial properties. nih.gov This compound demonstrated significant activity against Gram-positive bacteria, with a recorded MIC of 1.56 μg/mL against Staphylococcus aureus ATCC 29213 and 6.25 μg/mL against Bacillus cereus ATCC 11778. nih.gov The lower MIC value against S. aureus suggests a particularly strong inhibitory effect on this pathogen.

The antibacterial activity of these pradimicin acyl derivatives against Gram-positive pathogens is summarized in the table below.

| Pradimicin Acyl Derivative | Gram-Positive Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Pradimicin-IRD | Streptococcus agalactiae | 3.1 researchgate.netasm.org |

| Staphylococcus aureus | 3.1 researchgate.netasm.orgnih.gov | |

| Pradimicin U | Staphylococcus aureus ATCC 29213 | 1.56 nih.gov |

| Bacillus cereus ATCC 11778 | 6.25 nih.gov |

Activity Against Anaerobic Bacteria

A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the efficacy of pradimicin acyl derivatives against anaerobic bacteria. While the producing organism of Pradimicin-IRD, Amycolatopsis sp., can be facultatively anaerobic, this characteristic does not confer information about the activity spectrum of the compound itself. researchgate.net To date, specific studies detailing the in vitro susceptibility of any anaerobic bacterial species to pradimicin acyl derivatives have not been published. Therefore, the activity of this class of compounds against anaerobic pathogens remains uncharacterized.

| Pradimicin Acyl Derivative | Anaerobic Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of Pradimicin Acyl Derivatives

Correlating Structural Modifications with Antifungal Activity

The antifungal mechanism of pradimicins relies on a calcium-dependent binding to mannan (B1593421) polysaccharides on the surface of fungal cells, leading to membrane disruption and cell death. SAR studies have identified several key structural features that are indispensable for this activity.

The primary amino group at the C4' position of the D-alanine moiety is a critical site for derivatization aimed at improving the physicochemical properties of pradimicins, particularly their poor water solubility. Research has shown that while this amino group is important for activity, it can be modified to a certain extent.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) at the C4'-amino position generally results in a slight to moderate decrease in in vitro antifungal potency. However, this modification can significantly enhance water solubility.

N-Acylation: The introduction of acyl groups has a variable effect. Simple N-acetylation can be tolerated, but larger or more complex acyl substitutions often lead to a substantial loss of activity.

A notable success in this area was the development of BMS-181184 , a water-soluble derivative of pradimicin A. In this compound, the C4'-amino group is derivatized with an N-(N',N'-dimethyl-L-gammaglutamyl)-L-glutamine side chain. This modification dramatically improves aqueous solubility while retaining potent in vitro and in vivo antifungal activity, demonstrating a successful balance between maintaining potency and enhancing pharmaceutical properties.

| Compound | Modification at C4' Position | Antifungal Activity (MIC, µg/mL vs. C. albicans) | Relative Water Solubility |

|---|---|---|---|

| Pradimicin A | -NH₂ (unmodified) | 0.2 - 0.8 | Poor |

| BMS-181184 | N-dipeptide substitution | 0.8 - 1.6 | Excellent |

| N-methyl Pradimicin A | -NHCH₃ | 3.1 - 6.3 | Improved |

| N-acetyl Pradimicin A | -NHCOCH₃ | 1.6 - 3.1 | Slightly Improved |

The free carboxyl group (-COOH) at the C18 position of the pradimicinone aglycone is unequivocally essential for antifungal activity. SAR studies have demonstrated that any modification that blocks or removes this acidic functionality results in a complete loss of biological function.

Esterification: Conversion of the C18-carboxyl group to its methyl ester or other ester forms completely abolishes antifungal activity.

Amidation: Similarly, converting the carboxyl group into a primary or secondary amide leads to inactive compounds.

This absolute requirement is directly linked to the mechanism of action. The C18-carboxylate is crucial for chelating a calcium ion (Ca²⁺). The resulting pradimicin-Ca²⁺ complex is the active form that recognizes and binds to the terminal D-mannose units of fungal mannans. Without the free carboxylate, calcium binding cannot occur, and the molecule is unable to interact with its fungal target.

| Compound | Modification at C18 Position | Antifungal Activity (MIC, µg/mL vs. C. albicans) | Calcium Binding |

|---|---|---|---|

| Pradimicin A | -COOH (unmodified) | 0.2 - 0.8 | Yes |

| Pradimicin-C18-methyl ester | -COOCH₃ | >100 | No |

| Pradimicin-C18-amide | -CONH₂ | >100 | No |

The D-alanine amino acid linked to the xylose sugar is another structural element with strict requirements for potent antifungal activity. Both the stereochemistry and the nature of the amino acid are important.

Stereochemistry: The D-configuration of the alanine (B10760859) is critical. Replacement of D-alanine with its enantiomer, L-alanine, leads to a dramatic reduction in antifungal potency, with reported MIC values increasing by over 30-fold.

Amino Acid Identity: Replacing D-alanine with other D-amino acids also negatively impacts activity. For example, analogs containing D-valine or D-serine are significantly less potent than the parent compound. Substitution with a simple glycine (B1666218) residue also diminishes activity.

These findings indicate a highly specific binding pocket on the fungal mannan target that accommodates the D-alanine moiety. The precise size, shape, and stereochemistry of this amino acid are optimized for a high-affinity interaction, which is necessary for the subsequent membrane-disrupting events.

| Compound | Amino Acid Moiety | Antifungal Activity (MIC, µg/mL vs. C. albicans) |

|---|---|---|

| Pradimicin A | D-Alanine | 0.2 - 0.8 |

| Pradimicin-L-alanine analog | L-Alanine | 25 - 50 |

| Pradimicin-glycine analog | Glycine | 6.3 - 12.5 |

| Pradimicin-D-valine analog | D-Valine | 12.5 - 25 |

Structure-Activity Relationships in Antiviral Activity

Pradimicins exhibit potent antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV). The SAR for antiviral effects closely mirrors that for antifungal activity, confirming a shared fundamental mechanism based on calcium-dependent glycan binding.

The antiviral action of pradimicins is not directed at the virus itself but at the high-mannose oligosaccharide chains present on viral envelope glycoproteins. The core mechanistic requirements are identical to those for antifungal action:

Calcium Chelation: The C18-carboxyl group is essential. Derivatives lacking this group (e.g., esters, amides) are devoid of antiviral activity because they cannot form the necessary pradimicin-Ca²⁺ complex.

Sugar Moiety: The D-alanine-xylose portion of the molecule is required for recognizing and binding the mannose glycans. The aglycone, pradimicinone , is inactive as an antiviral agent.

This lectin-like, Ca²⁺-dependent binding to viral glycoproteins physically blocks the virus from interacting with host cell receptors, thereby inhibiting viral entry and replication.

In the context of HIV-1, the primary target of pradimicins is the envelope glycoprotein (B1211001) gp120. This protein is heavily glycosylated with high-mannose structures, which are crucial for its proper folding and function.

Target Specificity: Pradimicins specifically bind to the terminal D-mannose residues on the N-linked glycans of gp120. This interaction sterically hinders the binding of gp120 to the CD4 receptor on T-helper cells, which is the first step in HIV's infection cycle.

SAR Correlation: The SAR for anti-HIV activity directly parallels the antifungal SAR. Derivatives with high antifungal potency, such as Pradimicin A and the water-soluble BMS-181184 , are also potent inhibitors of HIV-1 replication. Conversely, derivatives that are inactive against fungi due to modifications at the C18-carboxyl or D-alanine positions are also inactive against HIV-1. This confirms that the ability to form a ternary complex (Pradimicin-Ca²⁺-Mannose) is the unifying principle behind both biological activities.

| Compound | Key Structural Feature | Anti-HIV-1 Activity (IC₅₀, ng/mL) |

|---|---|---|

| Pradimicin A | Intact -COOH and D-Ala | 40 - 90 |

| BMS-181184 | Modified C4'-NH₂; Intact -COOH | 80 - 150 |

| Pradimicin-C18-methyl ester | Blocked -COOH | >10,000 (Inactive) |

| Pradimicinone | Lacks sugar-amino acid moiety | >10,000 (Inactive) |

Pharmacophore Modeling and Molecular Interactions

Pharmacophore modeling plays a pivotal role in understanding the complex molecular interactions that govern the biological activity of pradimicin acyl derivatives. This computational approach helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with its biological target.

Identification of Key Structural Features for Biological Recognition

The biological activity of pradimicins is intrinsically linked to their unique chemical architecture, which includes a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a hexose (B10828440) sugar moiety. ebi.ac.uk The primary mechanism of action involves a specific, calcium-dependent binding to D-mannose residues found in the cell walls of fungi. ebi.ac.uknih.gov This interaction leads to the formation of a ternary complex, disrupting the fungal cell membrane's integrity. ebi.ac.uk

Key structural features essential for this biological recognition have been elucidated through extensive structure-activity relationship (SAR) studies and computational modeling:

The Aglycone Core: The benzo[a]naphthacenequinone aglycone serves as the foundational scaffold of the molecule. researchgate.net Modifications at the C-11 position of the aglycone have been shown to be permissible without a significant loss of antifungal activity. researchgate.net This suggests that while the core structure is crucial, certain positions can be altered to potentially improve properties like solubility or reduce toxicity.

The Sugar Moiety: The sugar portion of the molecule is critical for its biological function. nih.gov Specifically, a 5-O-(6-deoxy-β-D-sugar) is considered essential for antifungal activity. nih.gov Derivatives with modifications at the 2'-epi, 3'-oxo, and 4'-deoxy positions of the sugar have been found to retain activity against yeasts. nih.gov The interaction between the sugar and the target is highly specific; pradimicins can discriminate D-mannose from other common monosaccharides. nih.govnii.ac.jp The 2-, 3-, and 4-hydroxyl groups of D-mannose are recognized by pradimicin A, forming hydrogen bonds. nii.ac.jp

The C18 Carboxyl Group: The C18 carboxyl group is vital for the formation of the initial [PRM₂/Ca²⁺] complex, a prerequisite for mannose binding. nih.gov Esterification of this group prevents the formation of this complex. nih.gov

The C4' Amino Group: The C4' amino group on the sugar moiety has been identified as a suitable site for modification to enhance properties like water solubility without abolishing antifungal activity. researchgate.netnih.gov For instance, the introduction of N-carboxyl substituted alkyl groups, an N-formyl group, or an axial-hydroxy group at this position has led to derivatives with retained activity and improved solubility. researchgate.netnih.gov

A pharmacophore model for pradimicin-like compounds would therefore include features representing the aromatic rings of the aglycone, hydrogen bond acceptors and donors from the sugar hydroxyls and the amino acid, and a negatively ionizable feature corresponding to the C18 carboxyl group. researchgate.net

Conformational Analysis and Functional Structures of Pradimicin Acyl Derivatives in Biological Environments

The biological activity of pradimicin acyl derivatives is not solely dependent on their static structure but is profoundly influenced by their conformational flexibility and the dynamic structures they adopt in biological environments.

The process of binding to D-mannose is a stepwise event. Initially, two pradimicin molecules form a dimeric complex with a calcium ion, denoted as [PRM₂/Ca²⁺]. nih.govrsc.org This dimerization is a crucial step, and it is mediated by the C18 carboxyl groups of the two pradimicin molecules bridging the calcium ion. nih.gov This initial complex then proceeds to bind two molecules of D-mannose with high affinity. nih.govnii.ac.jprsc.org Subsequently, this resulting [PRM₂/Ca²⁺/Man₂] complex can accommodate two additional mannose molecules, albeit with lower affinity, to form a [PRM₂/Ca²⁺/Man₄] complex. nih.govnii.ac.jprsc.org These complexes can then assemble into larger oligomers or aggregates. nih.govnii.ac.jp

The conformation of the acyl side chains and other modifications can influence the stability and formation of these complexes. For example, modifications at the C4' amino group that improve water solubility may do so by altering the aggregation propensity of the molecule, thereby affecting the availability of the active dimeric species. researchgate.netnih.gov

Computational studies, including NMR spectroscopy and molecular dynamics simulations, have been employed to investigate the conformational landscape of pradimicin derivatives. plos.orgnih.gov These studies have revealed that the acyl carrier protein (ACP) associated with pradimicin biosynthesis can sequester bulky nonpolar substrates and favors alternative conformations for more polar intermediates. nih.gov The inherent flexibility of the polyketide structure presents challenges for structural determination, but it is also thought to be essential for its function. nih.gov

The functional structure of pradimicin in its biological environment is therefore a dynamic ensemble of conformations, with the calcium-mediated dimer being the key species for initiating the interaction with mannose-containing glycans on fungal cell surfaces.

Application of Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches